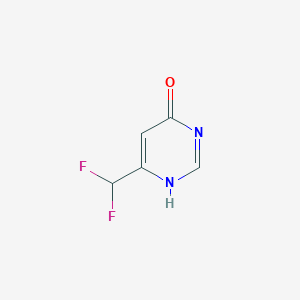

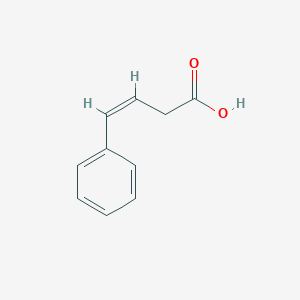

6-(difluoromethyl)pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

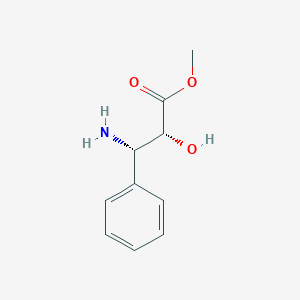

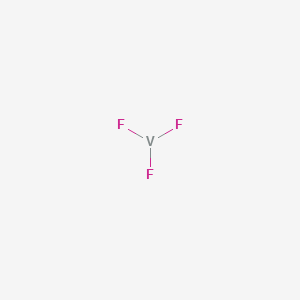

6-(Difluoromethyl)pyrimidin-4(3H)-one, or 6-DFMO, is a small molecule inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is a key enzyme involved in the biosynthesis of polyamines, which are essential for the growth and proliferation of many types of cells. 6-DFMO has been extensively studied as a potential therapeutic agent for the treatment of cancer and other diseases.

Aplicaciones Científicas De Investigación

Fungicidal Activity

Pyrimidinamine derivatives, which include “6-(Difluoromethyl)pyrimidin-4(3H)-one”, have been found to have outstanding fungicidal activity . These compounds are considered promising agricultural compounds due to their unique mode of action, which is different from other fungicides . For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . Among these compounds, one showed excellent fungicidal activity .

Control of Corn Rust

The compound has been used in the control of corn rust (Puccinia sorghi), a common disease in corn crops . A derivative of the compound had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Acaricidal Activity

The compound has been used in the development of acaricides . A derivative of the compound, HNPC-A188, exhibits excellent acaricidal activity with LC 50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen (LC 50 = 0.13 mg/L) .

Resistance to Pesticide Evolution

Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far .

Synthesis of New Molecules

The compound is used in the synthesis of new molecules by introducing trifluoroethyl thioether and F, Cl, CH 3 substituents at different positions on the benzene ring . This has led to the development of new pesticides .

Mecanismo De Acción

Target of Action

It’s known that pyrimidin-4-amine derivatives, a class of compounds to which this compound belongs, are used in the development of pesticides .

Mode of Action

Pyrimidin-4-amine derivatives are known to exhibit excellent bioactivity , suggesting that they interact effectively with their targets

Pharmacokinetics

It’s known that fluoroalkyl sulfur groups, such as difluoromethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that 6-(Difluoromethyl)pyrimidin-4(3H)-one may have favorable pharmacokinetic properties.

Result of Action

It’s known that pyrimidin-4-amine derivatives exhibit excellent bioactivity , suggesting that they may have significant molecular and cellular effects.

Action Environment

It’s known that the unrestricted use of existing insecticides can lead to serious pesticide resistance and interaction , suggesting that environmental factors such as the presence of other pesticides could potentially influence the action of 6-(Difluoromethyl)pyrimidin-4(3H)-one.

Propiedades

IUPAC Name |

4-(difluoromethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O/c6-5(7)3-1-4(10)9-2-8-3/h1-2,5H,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXWFHCGXRAVCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600907 |

Source

|

| Record name | 6-(Difluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(difluoromethyl)pyrimidin-4(3H)-one | |

CAS RN |

126538-89-4 |

Source

|

| Record name | 6-(Difluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

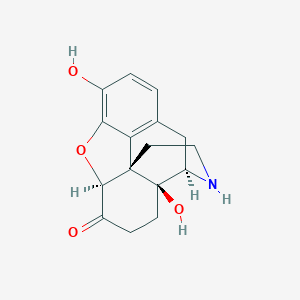

![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)